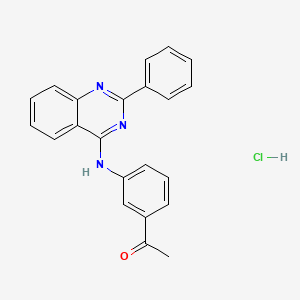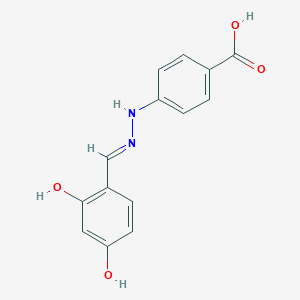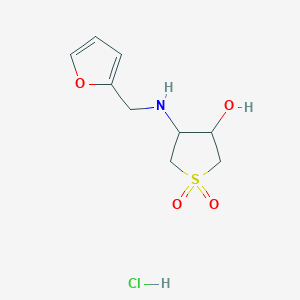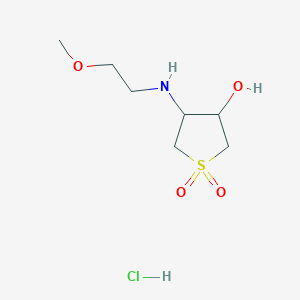
(E)-4-(2-(4-(hexyloxy)benzylidene)hydrazinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(4-(hexyloxy)benzylidene)hydrazinyl)benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazinyl moiety, which is further connected to a benzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-(4-(hexyloxy)benzylidene)hydrazinyl)benzoic acid typically involves the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-hydrazinylbenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it into a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various substituents on the aromatic rings, such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It has shown potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is being studied for its potential use in the development of new polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-4-(2-(4-(hexyloxy)benzylidene)hydrazinyl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- (E)-4-(2-(4-methoxybenzylidene)hydrazinyl)benzoic acid
- (E)-4-(2-(4-ethoxybenzylidene)hydrazinyl)benzoic acid
- (E)-4-(2-(4-butoxybenzylidene)hydrazinyl)benzoic acid
Comparison: Compared to its analogs, (E)-4-(2-(4-(hexyloxy)benzylidene)hydrazinyl)benzoic acid is unique due to the presence of the hexyloxy group, which can influence its physical and chemical properties. This group may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability. Additionally, the hexyloxy group may affect the compound’s solubility and stability, making it a more suitable candidate for certain applications.
Eigenschaften
IUPAC Name |
4-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-14-25-19-12-6-16(7-13-19)15-21-22-18-10-8-17(9-11-18)20(23)24/h6-13,15,22H,2-5,14H2,1H3,(H,23,24)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFZIVFSIRMWKU-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-amino-1-(2-chlorophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739133.png)
![2-[5-amino-1-(4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739138.png)
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739149.png)
![2-[5-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7739156.png)

![2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B7739166.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B7739173.png)

![2-sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7739190.png)



